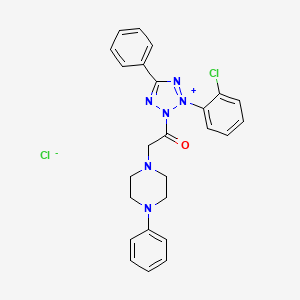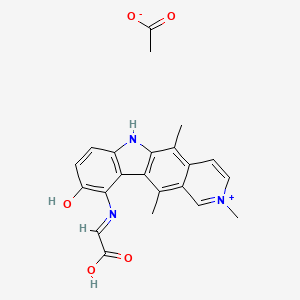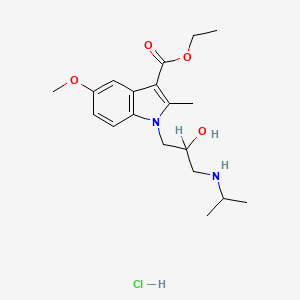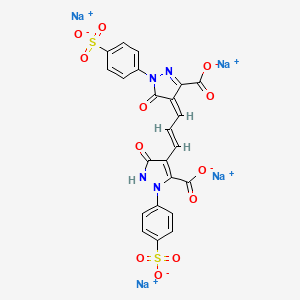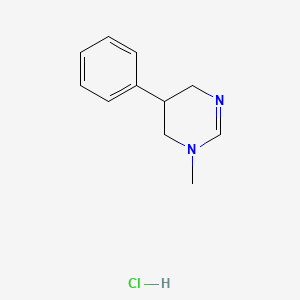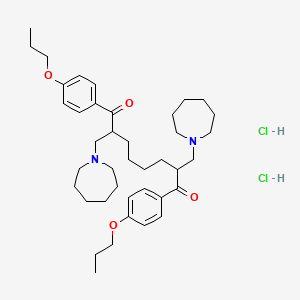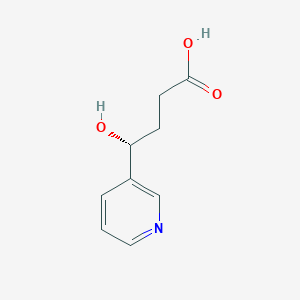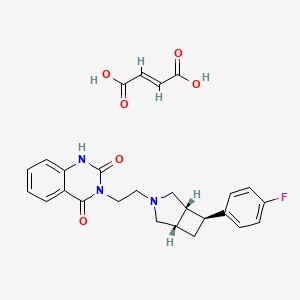
Belaperidone fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Belaperidone fumarate is a chemical compound known for its inhibitory effects on the 5-HT2A receptor, which is associated with serotonin and dopamine regulation
Preparation Methods
Synthetic Routes and Reaction Conditions
Belaperidone fumarate can be synthesized through a multi-step process. The initial step involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with pyridine-3-sulfonyl chloride to form 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-nitrile. This intermediate is then reduced to 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-formaldehyde. The final step involves the formation of this compound through a salt formation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as high-performance liquid chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Belaperidone fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Belaperidone fumarate is widely used in scientific research for its potential therapeutic applications. It is primarily studied for its effects on neurological disorders such as schizophrenia and bipolar disorder. The compound’s ability to inhibit the 5-HT2A receptor makes it a valuable tool in understanding the mechanisms of these disorders and developing new treatments .
Mechanism of Action
Belaperidone fumarate exerts its effects by inhibiting the 5-HT2A receptor, which is involved in the regulation of serotonin and dopamine levels in the brain. This inhibition leads to a decrease in the activity of these neurotransmitters, which can help alleviate symptoms of neurological disorders. The compound also interacts with other receptors, including alpha-1 and alpha-2 adrenergic receptors, and H1 histaminergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Belaperidone fumarate is similar to other compounds such as risperidone and paliperidone, which are also used to treat neurological disorders. this compound is unique in its specific inhibition of the 5-HT2A receptor, which distinguishes it from these other compounds. Similar compounds include:
Risperidone: Primarily used for treating schizophrenia and bipolar disorder.
Paliperidone: An active metabolite of risperidone, used for similar indications
This compound’s unique receptor profile and potential therapeutic applications make it a valuable compound for scientific research and drug development.
Properties
CAS No. |
345226-68-8 |
|---|---|
Molecular Formula |
C26H26FN3O6 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-[2-[(1S,5R,6S)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H22FN3O2.C4H4O4/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28;5-3(6)1-2-4(7)8/h1-8,15,18-19H,9-13H2,(H,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,18-,19+;/m1./s1 |
InChI Key |
CTDAYPHDLBRZJD-MOKUWYDTSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2[C@H]1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



